molecular formula C16H9BrClF3N4O3S2 B3015961 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 393572-08-2

5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No. B3015961
M. Wt: 541.74
InChI Key: HMYOZXFQNBCAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring and a thiadiazole ring. These types of compounds are often used in pharmaceuticals and other chemical industries .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have been explored for their antitumor activity. These compounds are noted for their potential in the synthesis of new antitumor drugs and compounds with varied biological properties, suggesting a promising direction for cancer treatment research (Iradyan, 2009).

Role of Five-Membered Heterocycles in Medicinal Chemistry

Five-membered heterocycles, such as furan and thiophene, are vital in drug design, and the compound contains these critical structural units. These compounds are part of a broader class of bioactive molecules, contributing significantly to medicinal chemistry, especially in the domains of purine and pyrimidine nucleobases and nucleosides. The comparative activities of these heteroaryl-substituted derivatives are often juxtaposed with their aryl counterparts to assess the impact of bioisosteric replacement, which can potentially optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Arylmethylidene Derivatives and Diverse Compound Synthesis

Arylmethylidene derivatives of 3H-furan-2-ones, closely related to the compound , are involved in diverse reactions with various nucleophilic agents. These interactions yield a wide spectrum of compounds, including amides, pyrrolones, and benzofurans, highlighting the versatility of these structures in chemical synthesis. The reaction conditions, the strength of the nucleophilic agent, and the structure of the initial reagents dictate the direction of these reactions, indicating the compound's potential in the synthesis of diverse chemical entities (Kamneva, 2018).

Antitubercular Activity of Structurally Related Compounds

Structural analogs of the compound have shown promise in the fight against tuberculosis. Compounds with modifications in the structure similar to 5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide have been evaluated for their in vitro anti-tubercular activity against various mycobacterial strains. Such studies underscore the potential of structurally related compounds in developing new leads for anti-TB compounds, highlighting a significant area of research for tuberculosis treatment (Asif, 2014).

properties

IUPAC Name

5-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClF3N4O3S2/c17-11-4-3-10(28-11)13(27)23-14-24-25-15(30-14)29-6-12(26)22-9-5-7(16(19,20)21)1-2-8(9)18/h1-5H,6H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYOZXFQNBCAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

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